molecular formula C19H13N3O2S2 B3615496 N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide

N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide

Cat. No.: B3615496
M. Wt: 379.5 g/mol
InChI Key: UHESUDGAWUULJW-UHFFFAOYSA-N
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Description

“N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide” is a compound that belongs to the family of benzothiazole derivatives . Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one study, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides were carried out in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data . For instance, the FT-IR spectrum of one such compound showed peaks at 3260 cm−1 (NH), 3021 cm−1 (Ar C–H), 1656 cm−1 (> C=O), 1623 cm−1 (> C=N), 1595, 1566 cm−1 (Ar –C=C–), 1518 cm−1 (amide II), 767 cm−1 (ortho-substituted benzene), 671 cm−1 (C–S–C) .


Chemical Reactions Analysis

Benzothiazole derivatives show diverse chemical reactivity. They are used as important scaffolds in the field of medicinal chemistry . The chemical reactions involved in the synthesis of these compounds can vary based on the specific pathways used .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For instance, one such compound, N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide, was found to be a white solid with a yield of 85.6%, melting point of 170–172 °C, and Rf value of 0.66 (ethylacetate/n-hexane, V/V = 3:7) .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary based on their specific biological activity. For instance, some benzothiazole derivatives have shown promising antibacterial activity. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary based on their specific biological activity and the conditions under which they are used. It’s important to note that while some benzothiazole derivatives have shown promising biological activities, their safety profiles need to be thoroughly evaluated .

Future Directions

Benzothiazole derivatives have shown a wide range of biological activities, making them an interesting area of research in medicinal chemistry . Future research could focus on the development of new synthetic pathways for these compounds, as well as further exploration of their biological activities and safety profiles .

Properties

IUPAC Name

N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S2/c23-17(15-9-5-11-24-15)22-19(25)21-13-7-2-1-6-12(13)18-20-14-8-3-4-10-16(14)26-18/h1-11H,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHESUDGAWUULJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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